molecular formula C21H16ClN3O3S2 B2706491 N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886937-48-0

N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2706491
CAS RN: 886937-48-0
M. Wt: 457.95
InChI Key: XZXHJSUROLANJH-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H16ClN3O3S2 and its molecular weight is 457.95. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

A series of derivatives of benzothiazole, which includes the compound , have been synthesized and evaluated for their anti-inflammatory and analgesic activities . Some of these synthesized compounds have shown significant anti-inflammatory and analgesic activities .

Ulcerogenic Activity

The same series of benzothiazole derivatives have also been evaluated for their ulcerogenic activity . The results suggest that these compounds have a low ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard drugs .

Lipid Peroxidation Activities

These benzothiazole derivatives have also been evaluated for their lipid peroxidation activities . The results of these evaluations are not explicitly mentioned in the source .

Anti-Tubercular Activity

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Some of these compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra .

Cytotoxicity Evaluation

The most active compounds from the anti-tubercular activity evaluation were also evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells . The results indicate that these compounds are non-toxic to human cells .

Aldosterone Synthase Inhibition

Human clinical studies conducted with LCI699 established aldosterone synthase (CYP11B2) inhibition as a promising novel mechanism to lower arterial blood pressure . However, LCI699’s low CYP11B1/CYP11B2 selectivity resulted in blunting of adrenocorticotropic hormone-stimulated cortisol secretion .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S2/c1-30(27,28)17-7-4-5-14(11-17)20(26)25(13-16-6-2-3-10-23-16)21-24-18-9-8-15(22)12-19(18)29-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXHJSUROLANJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

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